molecular formula C22H15ClFN3O B3504719 6-chloro-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

6-chloro-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide

Cat. No. B3504719
M. Wt: 391.8 g/mol
InChI Key: QIANNWSRKDFJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide involves the inhibition of DNA synthesis, which is necessary for the growth and survival of cancer cells and infectious agents. The compound targets the topoisomerase II enzyme, which is involved in DNA synthesis, and prevents it from functioning properly.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide include the inhibition of DNA synthesis, which leads to the inhibition of cancer cell growth and the prevention of infectious agents from replicating. The compound has also been shown to have anti-inflammatory and antimicrobial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-chloro-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide in lab experiments include its ability to inhibit the growth of cancer cells and infectious agents, its anti-inflammatory and antimicrobial properties, and its relatively low toxicity. The limitations of using the compound in lab experiments include its limited solubility in water and its potential to cause DNA damage at high concentrations.

Future Directions

For 6-chloro-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide include further studies on its mechanism of action, its potential use in combination with other drugs for cancer treatment, and its potential use in the treatment of infectious diseases. Additionally, further studies on the compound's toxicity and potential side effects are needed to determine its suitability for use in humans.

Scientific Research Applications

6-chloro-N-(2-fluorobenzyl)-2-(2-pyridinyl)-4-quinolinecarboxamide has been extensively studied in the field of medicinal chemistry. It has shown promising results in treating various diseases, including cancer and infectious diseases. The compound has been shown to inhibit the growth of cancer cells and has also been shown to have anti-inflammatory and antimicrobial properties.

properties

IUPAC Name

6-chloro-N-[(2-fluorophenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O/c23-15-8-9-19-16(11-15)17(12-21(27-19)20-7-3-4-10-25-20)22(28)26-13-14-5-1-2-6-18(14)24/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIANNWSRKDFJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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